![molecular formula C11H10N2O3S B3379855 2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid CAS No. 17785-55-6](/img/structure/B3379855.png)
2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid
Overview
Description
“2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid” is a chemical compound with the CAS Number: 17785-55-6 . It has a molecular weight of 250.28 . The IUPAC name for this compound is 2-(4-oxo-2-sulfanyl-3(4H)-quinazolinyl)propanoic acid .
Physical And Chemical Properties Analysis
The melting point of “2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid” is reported to be between 218-219 degrees Celsius . No further physical or chemical properties are available in the retrieved documents.Scientific Research Applications
Anticancer Activity
Hybrid derivatives, where quinazolin-4-one is incorporated with different heterocycles, have been found to possess a variety of biological effects including anticancer . This suggests that “2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid” could potentially be used in cancer research and treatment.
Anti-convulsant Activity
Quinazolin-4-one derivatives have also been reported to have anti-convulsant activity . This indicates that “2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid” could potentially be used in the development of new anti-convulsant drugs.
Antimicrobial Activity
Quinazolin-4-one derivatives have demonstrated antimicrobial activities . This suggests that “2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid” could potentially be used in the development of new antimicrobial agents.
COX-2 Inhibitory Activity
A molecular docking study showed that 2,3-diaryl-4 (3H)-quinazolinones possessing p-benzene-sulfonamide moieties at C-2 and phenyl rings at N-3 were predicted to have potent COX-2 inhibitory activity . This suggests that “2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid” could potentially be used in the development of new COX-2 inhibitors.
Pharmaceutical Testing
“2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid” is used for pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical testing.
Research Chemical
“2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid” is also used as a research chemical . Research chemicals are chemical substances used by scientists for medical and scientific research purposes.
properties
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-6(10(15)16)13-9(14)7-4-2-3-5-8(7)12-11(13)17/h2-6H,1H3,(H,12,17)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXFFSMPYTVYQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=CC=CC=C2NC1=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501172704 | |
Record name | 1,4-Dihydro-α-methyl-4-oxo-2-thioxo-3(2H)-quinazolineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501172704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid | |
CAS RN |
17785-55-6 | |
Record name | 1,4-Dihydro-α-methyl-4-oxo-2-thioxo-3(2H)-quinazolineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17785-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dihydro-α-methyl-4-oxo-2-thioxo-3(2H)-quinazolineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501172704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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